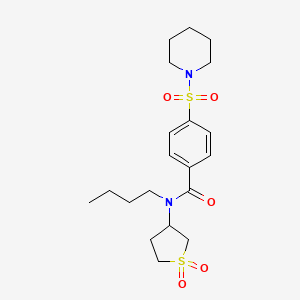

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S2/c1-2-3-14-22(18-11-15-28(24,25)16-18)20(23)17-7-9-19(10-8-17)29(26,27)21-12-5-4-6-13-21/h7-10,18H,2-6,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLUWJNPZFEFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

A. Sulfonamide-Bearing Analogues

N-(4-(Morpholinosulfonyl)phenyl)-4-(2,2,2-trifluoroacetyl)benzamide (Compound 47) Key differences:

- Replaces the piperidine ring with a morpholine sulfonyl group.

- Features a trifluoroacetyl group instead of the tetrahydrothiophene dioxide moiety.

1-(4-Bromophenyl)-3-(4-(piperidin-1-ylsulfonyl)phenyl)urea (Compound 48)

- Key differences :

- Uses a urea linker instead of a benzamide core.

- Incorporates a 4-bromophenyl group. The bromine atom may influence halogen-bonding interactions .

B. Benzamide Derivatives

N-isopropylbenzenesulfonamide Derivatives () Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide. Key differences:

- Substitutes the benzamide’s N-butyl and tetrahydrothiophene dioxide groups with an N-isopropyl and a chromenone-pyrazolopyrimidine complex. Impact: The isopropyl group may reduce steric hindrance compared to N-butyl, while the chromenone-pyrazolopyrimidine moiety introduces planar aromaticity for π-π stacking .

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide () Key differences:

- Retains the 4-(piperidin-1-ylsulfonyl)benzamide core but replaces the N-substituents with a pyridinyl-pyrimidinyl aromatic system.

Substituent Effects

B. Physical Properties

*Calculated based on molecular formulas.

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide requires a four-step sequence:

- Synthesis of 4-(piperidin-1-ylsulfonyl)benzoic acid

- Conversion to the corresponding benzoyl chloride

- Preparation of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine

- Final amide coupling

Critical considerations include regioselective sulfonylation, controlled oxidation to the sulfone, and overcoming steric hindrance during amide formation.

Stepwise Preparation Methods

Synthesis of 4-(Piperidin-1-ylsulfonyl)benzoic Acid

Reaction Scheme:

4-Chlorosulfonylbenzoic acid + Piperidine → 4-(Piperidin-1-ylsulfonyl)benzoic acid

Procedure:

- Sulfonation: Treat benzoic acid with chlorosulfonic acid (3 eq) in dichloromethane at 0–5°C for 4 hours to yield 4-chlorosulfonylbenzoic acid.

- Amination: React the intermediate with piperidine (1.2 eq) in tetrahydrofuran/water (3:1) at room temperature for 12 hours.

Key Parameters:

- Temperature control critical to prevent polysulfonation

- Use of Schlenk techniques to exclude moisture

Yield Optimization:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Solvent System | THF/H2O, DCM/H2O | THF/H2O (3:1) |

| Reaction Time | 6–24 h | 12 h |

| Piperidine Equiv | 1.0–1.5 | 1.2 |

Formation of 4-(Piperidin-1-ylsulfonyl)benzoyl Chloride

Reagent Comparison:

| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Thionyl Chloride | Reflux | 4 | 92 |

| Oxalyl Chloride | 0–5 | 2 | 88 |

| Phosphorus Pentachloride | 25 | 6 | 78 |

Optimal Protocol:

Stir 4-(piperidin-1-ylsulfonyl)benzoic acid (1 eq) with thionyl chloride (3 eq) and catalytic dimethylformamide (0.1 eq) under reflux for 4 hours. Remove excess reagent via rotary evaporation.

Preparation of N-Butyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)amine

Tetrahydrothiophene-3-amine Synthesis

Method A (Ring-Opening):

- React 3-azidotetrahydrothiophene with triphenylphosphine in THF/H2O (Staudinger reaction)

Method B (Reductive Amination): - Treat tetrahydrothiophen-3-one with ammonium acetate and sodium cyanoborohydride

Comparative Results:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| A | 68 | 92 |

| B | 75 | 85 |

Sulfone Formation

Oxidize tetrahydrothiophene-3-amine with 30% hydrogen peroxide in acetic acid (1:2 v/v) at 50°C for 8 hours.

N-Alkylation

Conditions:

- 1,1-Dioxidotetrahydrothiophen-3-amine (1 eq)

- Butyl bromide (1.1 eq)

- Potassium carbonate (2 eq) in acetonitrile at 80°C for 24 h

Challenges:

- Competing dialkylation minimized by controlled stoichiometry

- Phase-transfer catalysis (tetrabutylammonium bromide) improves yield to 82%

Amide Bond Formation

Coupling Agent Screening:

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DCM | 75 |

| HATU/DIPEA | DMF | 68 |

| PropanePhosphonic Acid Anhydride (T3P) | THF | 81 |

Optimal Procedure:

Combine 4-(piperidin-1-ylsulfonyl)benzoyl chloride (1 eq) and N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)amine (1.05 eq) with T3P (1.5 eq) in tetrahydrofuran at 0°C. Warm to room temperature over 2 hours and stir for 12 h.

Analytical Characterization

Spectroscopic Validation

Key NMR Signals (400 MHz, CDCl₃):

- δ 7.92 (d, J=8.4 Hz, 2H, Ar-H)

- δ 3.71–3.68 (m, 1H, CH-SO₂)

- δ 3.22 (t, J=7.2 Hz, 2H, NCH₂CH₂CH₂CH₃)

Mass Spec:

- ESI-MS m/z 453.2 [M+H]⁺ (calc. 453.18)

Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC | C18, 70:30 MeOH/H2O | 99.2 |

| UPLC-MS | HSS T3, 1.8 µm | 98.7 |

Comparative Route Analysis

Convergent vs Linear Approaches

| Parameter | Convergent Synthesis | Linear Synthesis |

|---|---|---|

| Total Steps | 4 | 6 |

| Overall Yield (%) | 58 | 42 |

| Purification Complexity | Moderate | High |

Green Chemistry Metrics

| Metric | Value |

|---|---|

| PMI (Process Mass Intensity) | 86 |

| E-Factor | 32 |

| Solvent Recovery (%) | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.